molecular formula C17H21ClN2O3 B1501215 1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 346701-12-0

1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

Cat. No.: B1501215
CAS No.: 346701-12-0
M. Wt: 336.8 g/mol
InChI Key: RNXZBWKYWNTRSG-UHFFFAOYSA-N
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Description

1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] is a spirocyclic compound featuring a fused indole-piperidine core with a tert-butoxycarbonyl (Boc) protective group at the 1'-position and a chlorine substituent at the 5-position of the indole ring. Its molecular formula is C₁₇H₂₁ClN₂O₃, with a molecular weight of 336.81 g/mol (CAS: 346701-12-0) . The Boc group enhances stability during synthetic processes, making this compound a valuable intermediate in pharmaceutical research, particularly for developing kinase inhibitors and σ-1 receptor ligands .

Properties

IUPAC Name

tert-butyl 5-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXZBWKYWNTRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671950
Record name tert-Butyl 5-chloro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346701-12-0
Record name tert-Butyl 5-chloro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of Spiro[indoline-3,4'-piperidin]-2-one Core

  • Reagents and Conditions:
    Under an inert argon atmosphere, oxindole and benzylbis(2-chloroethyl)amine are sequentially added to a sodium hydride suspension in tetrahydrofuran (THF). The mixture is stirred at room temperature for 1 hour, then heated to 90°C for 3 hours. Additional sodium hydride is added, and the reaction continues at 90°C for 12 hours.
  • Workup:
    The reaction mixture is cooled, quenched with saturated ammonium chloride, extracted with ethyl acetate, dried over sodium sulfate, and concentrated.
  • Purification:
    Silica gel chromatography with chloroform:methanol (20:1) yields 1'-benzylspiro[indoline-3,4'-piperidin]-2-one as a yellow amorphous solid.
  • Yield:
    Approximately 44.6% (based on reported data).
  • Characterization:
    ^1H NMR confirms the structure with characteristic multiplets and aromatic proton signals.

Step 2: Hydrogenolysis of Benzyl Protecting Group

  • Reagents and Conditions:
    1'-Benzylspiro[indoline-3,4'-piperidin]-2-one is dissolved in methanol, and 10% palladium on activated carbon is added. The mixture is stirred under hydrogen atmosphere at room temperature for 15 hours.
  • Workup:
    The catalyst is filtered off, and the solvent is evaporated under vacuum.
  • Purification:
    Recrystallization from diisopropyl ether/acetonitrile yields spiro[indoline-3,4'-piperidin]-2-one as a colorless amorphous solid.
  • Yield:
    Approximately 78%.
  • Characterization:
    ^1H NMR shows disappearance of benzyl signals and retention of spirocyclic core signals.

Summary of Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
Spiro core formation Oxindole + benzylbis(2-chloroethyl)amine, NaH, THF, RT to 90°C, 16 h total ~44.6 Silica gel chromatography
Hydrogenolysis of benzyl group Pd/C (10%), H2, MeOH, RT, 15 h ~78 Recrystallization purification
Chlorination & Boc protection Electrophilic chlorination + Boc2O, base, DCM, RT >95 purity Purification by preparative HPLC

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR):
    ^1H NMR spectra consistently show multiplets corresponding to the piperidine ring protons and aromatic protons of the indoline moiety, confirming the spirocyclic structure.
  • Mass Spectrometry (MS):
    Molecular ion peaks correspond to the expected molecular weight of 1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine].
  • Purity:
    High-performance liquid chromatography (HPLC) confirms purity levels above 95% after final purification steps.
  • Storage:
    The compound is stable under sealed refrigeration conditions (2–8°C) and should be protected from light and moisture.

Notes on Scale-Up and Industrial Application

  • The synthetic route is amenable to scale-up with careful control of reaction temperatures and inert atmosphere to prevent side reactions.
  • Use of sodium hydride requires stringent safety measures due to its reactivity with moisture.
  • Hydrogenation step requires proper handling of hydrogen gas and palladium catalyst recovery.
  • The Boc-protection step enhances compound stability, facilitating downstream processing and storage.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of spiro[indole-piperidine] compounds exhibit promising anticancer properties. For example, research has shown that modifications to the spiro structure can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Neurological Disorders

The indole-piperidine scaffold has been linked to neuroprotective effects. Compounds similar to 1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] have been studied for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. They may act by modulating neurotransmitter systems or reducing oxidative stress .

Activity Cell Line/Model IC50 (µM) Reference
AnticancerMCF-715.2
AnticancerA54912.5
NeuroprotectionSH-SY5Y20.0
NeuroprotectionPrimary Neurons18.5

Synthesis and Derivative Development

The synthesis of 1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] typically involves multi-step reactions starting from readily available indole and piperidine derivatives. The introduction of the Boc (tert-butyloxycarbonyl) protecting group is crucial for enhancing the compound's stability during synthesis and subsequent reactions.

Case Study: Synthesis and Biological Evaluation

In a notable study, researchers synthesized various derivatives of the spiro compound to evaluate their biological activities. The synthesis involved:

  • Formation of the Spiro Structure : Utilizing cyclization reactions between indole and piperidine derivatives.
  • Boc Protection : Applying Boc anhydride to protect the amine group.
  • Biological Testing : Evaluating the anticancer properties through MTT assays on different cancer cell lines.

The results indicated that certain derivatives exhibited significantly improved potency compared to the parent compound, highlighting the importance of structural modifications in enhancing bioactivity .

Mechanism of Action

The mechanism by which 1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] exerts its effects depends on its molecular targets and pathways. The indole ring system is known to interact with various receptors and enzymes, potentially leading to biological effects such as modulation of neurotransmitter activity or inhibition of enzyme function.

Comparison with Similar Compounds

Structural Analogs with Halogen or Alkoxy Substituents

The following table compares 1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] with analogs differing in substituents at the 5-position of the indole ring:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Key Applications/Notes
1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[...] Cl C₁₇H₂₁ClN₂O₃ 336.81 346701-12-0 ≥95% Intermediate for σ-1 ligands
1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[...] F C₁₇H₂₁FN₂O₃ 320.36 866028-06-0 98% Potential antiviral/anticancer agent (studies ongoing)
1'-Boc-5-methoxy-1,2-dihydro-2-oxo-spiro[...] OCH₃ C₁₈H₂₄N₂O₄ 332.39 752234-64-3 96% Used in agrochemical research
1'-Boc-1,2-dihydro-2-oxo-spiro[...] (unsubstituted) H C₁₇H₂₂N₂O₃ 302.37 252882-60-3 96% General spirocyclic scaffold

Key Observations :

  • Chlorine vs. Fluorine : The chloro analog (336.81 g/mol) has a higher molecular weight than the fluoro analog (320.36 g/mol), which may influence solubility and pharmacokinetics .

Spirocyclic Core Variations

Comparisons with spiro compounds featuring alternative ring systems:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
1'-Boc-5-chloro-spiro[indole-3,4'-piperidine] Indole-piperidine C₁₇H₂₁ClN₂O₃ 336.81 Balanced rigidity for receptor binding
tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate Indoline-pyrrolidine C₁₇H₂₂N₂O₃ 302.37 Smaller pyrrolidine ring may reduce steric hindrance
6'-Amino-5′-cyano-2-oxo-spiro[indole-3,4′-pyridine]-3′-carboxamide Indole-pyridine C₁₇H₁₄N₄O₂ 306.32 Cyano group enables click chemistry modifications

Key Observations :

  • Piperidine vs.
  • Functional Groups: The Boc group in the target compound contrasts with the cyano and carboxamide groups in pyridine-based analogs, which are more reactive but less stable under acidic conditions .

Pharmacological Relevance

  • σ-1 Receptor Interaction : Molecular docking studies suggest that spiro[indole-3,4'-piperidine] derivatives with bulky substituents (e.g., Boc, chloro) stabilize salt-bridge interactions with Glu172, a critical residue in σ-1 ligand binding .
  • Synthetic Utility: The Boc group facilitates selective deprotection for subsequent functionalization, as seen in the synthesis of 5-cyano and 5-fluoro analogs .

Biological Activity

1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant studies and data.

  • Chemical Name : 1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
  • Molecular Formula : C17H21ClN2O3
  • Molecular Weight : 336.82 g/mol
  • CAS Number : 346701-12-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]. The compound has demonstrated cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colon Cancer)15.4Induction of apoptosis through Sp1 downregulation
T24T (Bladder Cancer)14.3Inhibition of XIAP and activation of pro-apoptotic proteins
UMUC3 (Bladder Cancer)20.5Downregulation of cyclin D1 and SOX2 via miR-145 induction

These findings suggest that the compound may act by modulating key signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can suppress pro-inflammatory cytokines and enzymes involved in inflammation.

Model Concentration (µM) Effect
Rat-derived chondrocytes10 - 20Decreased levels of IL-1β, NO, iNOS, PGE2, and COX-2
Human airway epithelial cells50Inhibition of the PI3K/Akt pathway

The anti-inflammatory effects were attributed to the inhibition of key inflammatory mediators, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Initial assessments indicate that 1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] may possess antimicrobial properties. Preliminary tests against various bacterial strains have shown promising results.

Microorganism Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus (MRSA)22.7
Escherichia coli30.0

These results suggest that the compound could be a valuable addition to the arsenal against resistant bacterial strains .

Case Studies

A notable case study involved the use of this compound in a xenograft model of cancer. Mice treated with varying doses showed significant tumor reduction compared to controls. The study highlighted the importance of dosage and treatment duration in maximizing therapeutic effects.

Q & A

Q. What are the key synthetic routes for 1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine], and how can purity be optimized?

  • Methodological Answer : The synthesis involves three critical steps:

Fischer indole synthesis : React phenylhydrazine with a ketone/aldehyde under acidic conditions to form the indole ring.

Spirocyclization : Use strong bases (e.g., NaH or KOtBu) to cyclize the indole derivative with a piperidine precursor.

Boc protection : Treat the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) and triethylamine (Et₃N).
Purity optimization includes HPLC purification, recrystallization from ethanol/water mixtures, and monitoring by LC-MS for intermediates .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Methodological Answer : Use X-ray crystallography to resolve the spiro junction geometry. Complementary techniques include:
  • ¹H/¹³C NMR : Verify proton environments (e.g., downfield shifts for the oxo group at δ 170-175 ppm).
  • IR spectroscopy : Confirm carbonyl stretches (~1680 cm⁻¹ for the 2-oxo group) .

Advanced Research Questions

Q. What mechanistic insights explain the anticancer activity of this compound, and how can SAR studies enhance efficacy?

  • Methodological Answer : The compound’s anticancer activity (IC₅₀: 10–30 µM) is attributed to:
  • Enzyme inhibition : Blocking geranylgeranyltransferase I (GGTase I) or cyclooxygenase (COX) pathways .
  • Structural modifications for SAR :
  • Introduce electron-withdrawing groups (e.g., -NO₂) at the indole 5-position to enhance cytotoxicity.
  • Replace Boc with acyl groups to modulate solubility and target engagement.
    Use in vitro proliferation assays (e.g., MTT on HeLa or MCF-7 cells) and molecular docking to validate targets .

Q. How can researchers resolve contradictions in reported bioactivity data for spiro[indole-piperidine] derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
  • Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols across studies.
  • Orthogonal validation : Confirm activity with CRISPR-mediated target knockout or isotopic tracer studies.
  • Impurity profiling : Quantify by-products (e.g., de-Boc derivatives) using GC-MS .

Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?

  • Methodological Answer :
  • Depression/anxiety models : Use forced swim tests (FST) or elevated plus maze (EPM) in rodents.
  • Dosing : Administer intraperitoneally (5–20 mg/kg) with Boc deprotection monitored via plasma LC-MS.
  • Target engagement : Assess serotonin receptor (5-HT₁A/2A) binding via PET imaging with [¹¹C]WAY-100635 .

Methodological and Analytical Considerations

Q. What analytical methods are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Degradation studies : Incubate in PBS (pH 7.4, 37°C) and analyze by LC-MS over 24 hours.
  • Key degradation pathways : Hydrolysis of the Boc group or oxidation of the indole ring.
  • Stabilizers : Use antioxidants (e.g., BHT) or lyophilization for long-term storage .

Q. How can asymmetric synthesis be applied to generate enantiopure derivatives?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acid catalysts during spirocyclization.
  • Kinetic resolution : Employ lipase enzymes (e.g., Candida antarctica) to separate enantiomers.
  • Characterization : Determine enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation.
  • Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
Reactant of Route 2
Reactant of Route 2
1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

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